Toluene-3,4-dithiol ZINC salt
Overview
Description
Toluene-3,4-dithiol zinc salt, also known as zinc (II) 4-methylbenzene-1,2-bis (thiolate), is a compound with the molecular formula C7H6S2Zn and a molecular weight of 219.65 . It is typically encountered as a colorless wax or oil .
Synthesis Analysis
Toluene-3,4-dithiol zinc salt can be synthesized using various methods. One such method involves the use of zinc complex of toluene-3:4-dithiol in the field testing of ores and minerals . Another method involves generating the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .Molecular Structure Analysis
The InChI code for Toluene-3,4-dithiol zinc salt is 1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2 . This indicates that the compound consists of a zinc ion (Zn) and a 4-methylbenzene-1,2-bis (thiolate) ion .Chemical Reactions Analysis
Toluene-3,4-dithiol zinc salt can participate in various chemical reactions. For instance, it has been used as a reagent for arsenic and germanium . It is also used to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .Physical And Chemical Properties Analysis
Toluene-3,4-dithiol zinc salt appears as a white to almost white powder or crystal . It is stable but may be moisture sensitive .Scientific Research Applications
Toluene-3,4-dithiol zinc salt is a chemical compound with the molecular formula C7H6S2Zn and a molecular weight of 219.63 . It appears as a white to almost white powder or crystal .
One specific scientific field where Toluene-3,4-dithiol zinc salt has been studied is in the field of surface science. For instance, Density Functional Theory (DFT) has been used to investigate the site-specific adsorption of Toluene-3,4-dithiol (TDT) molecules onto the clean Si (553)-Au surface . This study could provide insights into the interaction between Toluene-3,4-dithiol zinc salt and certain surfaces, which could be relevant for applications such as surface coating or modification .
- Toluene-3,4-dithiol zinc salt can be used in the field of surface science. For instance, it can be used to investigate the site-specific adsorption of Toluene-3,4-dithiol (TDT) molecules onto the clean Si (553)-Au surface . This could provide insights into the interaction between Toluene-3,4-dithiol zinc salt and certain surfaces, which could be relevant for applications such as surface coating or modification .
- Toluene-3,4-dithiol may be suitable as a colorimetric reagent for the determination of technetium using spectrophotometry . This could be useful in analytical chemistry for the detection and quantification of technetium.
Surface Science
Colorimetric Reagent
Generation of Dithiolate Ligand
- Toluene-3,4-dithiol zinc salt can be used in the field of electrochemistry. It can be used as a precursor to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes . This could be relevant in the field of inorganic chemistry, particularly in the study of metal complexes.
- Toluene-3,4-dithiol may be suitable as a colorimetric reagent for the determination of technetium using spectrophotometry . This could be useful in analytical chemistry for the detection and quantification of technetium.
Electrochemistry
Analytical Chemistry
Material Science
Safety And Hazards
Toluene-3,4-dithiol zinc salt is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is highly flammable and may be fatal if swallowed and enters airways .
Relevant Papers One relevant paper discusses the use of the zinc complex of toluene-3:4-dithiol as a reagent for arsenic and germanium . Another paper mentions the use of Toluene-3,4-dithiol zinc salt to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .
properties
IUPAC Name |
zinc;4-methylbenzene-1,2-dithiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPDPEGUBOEWME-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[S-])[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067502 | |
Record name | Zinc, [4-methyl-1,2-benzenedithiolato(2-)-.kappa.S,.kappa.S']- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Toluene-3,4-dithiol ZINC salt | |
CAS RN |
29726-21-4, 123333-86-8 | |
Record name | [4-Methyl-1,2-benzenedithiolato(2-)-κS1,κS2]zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29726-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, (4-methyl-1,2-benzenedithiolato(2-)-kappaS1,kappaS2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc, [4-methyl-1,2-benzenedithiolato(2-)-.kappa.S1,.kappa.S2]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc, [4-methyl-1,2-benzenedithiolato(2-)-.kappa.S,.kappa.S']- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (toluene-3,4-dithiolato)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [3,4-Toluenedithiolato(2-)]zinc hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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